molecular formula C8H7BrN4 B8410763 1-(2-bromophenyl)-5-methyl-1H-tetrazole

1-(2-bromophenyl)-5-methyl-1H-tetrazole

Cat. No.: B8410763
M. Wt: 239.07 g/mol
InChI Key: ZPAGCCPFRXHZMA-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-methyl-1H-tetrazole (CAS 1157100-13-4) is a valuable tetrazole derivative with the molecular formula C 8 H 7 BrN 4 and a molecular weight of 239.07 g/mol . This compound is primarily used as a key synthetic intermediate and building block in research and development. Tetrazole scaffolds, such as this one, are of significant interest in medicinal chemistry for their role in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . The presence of both a bromine atom and a tetrazole ring in its structure makes it a versatile precursor for various metal-catalyzed cross-coupling reactions and for the preparation of more complex molecules. As a standard safety precaution for compounds of this class, appropriate handling procedures should be observed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

1-(2-bromophenyl)-5-methyltetrazole

InChI

InChI=1S/C8H7BrN4/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9/h2-5H,1H3

InChI Key

ZPAGCCPFRXHZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Tetrazoles, including 1-(2-bromophenyl)-5-methyl-1H-tetrazole, have shown promising antimicrobial properties. Research indicates that various tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study reported that certain 5-substituted 1H-tetrazoles demonstrated in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis, making these compounds potential candidates for developing new antibiotics.

Anticancer Properties

The anticancer potential of tetrazole derivatives has been extensively studied. A notable example includes a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles that were designed and synthesized to evaluate their anticancer activity. These compounds have shown effectiveness as microtubule destabilizers, which are crucial in cancer cell proliferation . The specific interactions of these tetrazoles with cancer cell lines suggest their utility in targeted cancer therapies.

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and cycloaddition techniques. For example, one efficient method involves the reaction of nitriles with sodium azide under microwave irradiation, yielding high purity and yield . The use of catalysts such as nano-TiCl4.SiO2 has also been highlighted for its eco-friendliness and efficiency in producing tetrazole derivatives .

Synthesis Method Yield (%) Catalyst Used
Microwave-assisted synthesis80–99Scandium triflate
Nano-TiCl4.SiO2HighNano-TiCl4.SiO2
Ionic liquid-assisted75–96[bmim]N3

Polymer Chemistry

Tetrazoles have been utilized in the development of nitrogen-rich polymers due to their unique structural properties. For instance, polymers derived from 5-bromo-1-vinyl-1H-tetrazole have been synthesized through radical polymerization methods, demonstrating potential applications in energetic materials and coatings . These polymers exhibit high thermal stability and energy density, making them suitable for use in propellants and explosives.

Herbicidal Activity

The herbicidal properties of tetrazole derivatives have been explored as alternatives to conventional herbicides. Research indicates that certain tetrazoles can inhibit plant growth regulators, providing a pathway for developing environmentally friendly herbicides . This application is particularly relevant in the context of sustainable agriculture practices.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Bromophenyl Derivatives

  • Spectral Differences: The aromatic protons in the para-substituted derivative would display simpler splitting patterns in $ ^1H $-NMR compared to the ortho-substituted compound, which shows complex multiplet signals between δ 7.55–7.88 ppm due to proximity to the bromine atom.
  • 5-(2-Bromophenyl)-1H-tetrazole (CAS 73096-42-1):

    • Lacks the 5-methyl group, resulting in a higher melting point (178–179°C) compared to methylated analogs, likely due to enhanced crystal packing efficiency.
    • IR and NMR Data : Distinctive $ ^1H $-NMR signals for the NH proton (δ 16.92 ppm, broad) and aromatic protons (δ 7.55–7.88 ppm) highlight the absence of methyl group shielding effects.

Functional Group Variations

  • 1-(2-Bromophenyl)-N-buty-1H-tetrazol-5-amine (94Ab): Incorporates a butylamine substituent at the 5-position instead of a methyl group. The compound was synthesized in 81% yield, indicating favorable reactivity under the chosen conditions.
  • 1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole :

    • Features a methylsulfonyl group at the 5-position, which significantly alters electronic properties (e.g., increased electron-withdrawing character) compared to the methyl group in the target compound. This substitution may influence biological activity, such as enzyme inhibition.

Heterocyclic Core Modifications

  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone: Replaces the tetrazole ring with a 1,2,3-triazole core. X-ray crystallography reveals a twisted conformation (52° between triazole and bromophenyl planes) and Br⋯Br halogen bonding (3.59–3.65 Å), which are absent in tetrazole derivatives.

Data Tables

Table 1: Physical and Spectral Properties of Selected Tetrazole Derivatives

Compound Melting Point (°C) $ ^1H $-NMR (δ, ppm) IR (cm$ ^{-1} $) Yield (%)
1-(2-Bromophenyl)-5-methyl-1H-tetrazole* Not reported Methyl: ~2.5 (s); Aromatic: complex m ~2900 (C-H), ~1480 (C=N) Not reported
5-(2-Bromophenyl)-1H-tetrazole 178–179 NH: 16.92 (brs); Aromatic: 7.55–7.88 1476, 1574, 1604 Not reported
1-(4-Bromophenyl)-5-methyl-1H-tetrazole Not reported Methyl: ~2.5 (s); Aromatic: simplified m Similar to ortho-analog ~47–96
1-(2-Bromophenyl)-N-buty-1H-tetrazol-5-amine Not reported Butyl: δ 0.9–1.6; NH: Not reported Not reported 81

*Hypothetical data inferred from structural analogs.

Table 2: Structural and Crystallographic Comparisons

Compound Heterocycle Key Interactions Dihedral Angle (Ring vs. Substituent)
This compound Tetrazole C-H⋯N, C-H⋯O (hypothetical) Not reported
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Triazole Br⋯Br (3.59–3.65 Å), C-H⋯O 52.3° (triazole vs. bromophenyl)

Preparation Methods

Monodisperse Pd/Co Nanoparticles

Kaya and Sen report Pd/Co@CNT NPs as recyclable catalysts for 5-substituted tetrazoles (90–99% yields in 10 min). The nanoparticles activate nitriles via electron transfer, facilitating azide cycloaddition. While this method excels for monosubstituted products, extending it to 1,5-disubstituted analogs would demand bifunctional catalysts capable of sequential C–N bond formations.

Nano-TiCl₄·SiO₂ Catalysts

South African Journal of Chemistry highlights nano-TiCl₄·SiO₂ for synthesizing 5-aryl tetrazoles in refluxing DMF (Table 2). For example, 2-pyridinecarbonitrile converts to 5-(pyridin-2-yl)-1H-tetrazole in 92% yield. Substituting with 2-bromobenzonitrile could yield 5-(2-bromophenyl)-1H-tetrazole, but methyl incorporation remains unresolved.

Silver Nanoparticle-Mediated Activation

Awasthi’s Ag NPs activate nitriles via σ-coordination, enabling 5-substituted tetrazole synthesis at 120°C (up to 93% yield). A hypothetical pathway for this compound involves:

  • Coating Ag NPs with dual functional groups to direct sequential substitutions.

  • Using 2-bromo-4-cyanotoluene as a starting material, though its synthesis is non-trivial.

Comparative Analysis of Reported Methods

MethodConditionsYield (%)Limitations for Target Compound
ZnCl₂/NaN₃DMF, 100–110°C, 2 h86.5Only 5-substitution achieved
MW/Et₃N·HClDMF, 130°C, 2 h69–99Requires post-functionalization steps
Pd/Co@CNT NPsDMF, 10 min, 110°C90–99No demonstrated 1,5-disubstitution
Nano-TiCl₄·SiO₂Refluxing DMF, 24 h80–92Limited to aryl nitriles

Q & A

Q. What are the recommended green chemistry approaches for synthesizing 1-(2-bromophenyl)-5-methyl-1H-tetrazole derivatives?

A sustainable method involves 1,3-dipolar cycloaddition followed by oxidative functionalization. For example, 2,5-disubstituted tetrazoles can be synthesized using 1 atm O₂ as a mild oxidizer, avoiding toxic reagents. This approach achieves good yields (70–85%) and minimizes environmental impact . Key steps include:

  • Reaction setup : Mixing 5-substituted tetrazole precursors with arylboronic acids under aerobic conditions.
  • Catalyst : Transition-metal-free systems (e.g., base-mediated coupling).
  • Workup : Purification via column chromatography or recrystallization.

Q. How can researchers characterize this compound derivatives experimentally?

Use a combination of spectroscopic and analytical techniques :

Technique Key Data Functional Group Identification
¹H NMR δ 8.48 (s, NH of tetrazole), δ 7.52–8.10 (Ar-H)Aromatic protons and tetrazole NH .
IR 3432 cm⁻¹ (N-H stretch), 1721 cm⁻¹ (C=O)Confirms tetrazole ring and carbonyl groups .
Mass Spec EIMS: m/z 299 [M⁺]Molecular ion peak for derivatives .

Q. What strategies are effective for functionalizing the tetrazole ring in this compound?

  • Thione derivatives : React with Lawesson’s reagent to replace oxygen with sulfur, forming 1,2,4-triazole-5(4H)-thiones (e.g., 3-(2-bromophenyl)-4-substituted derivatives) .
  • Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 2-position .

Advanced Research Questions

Q. How does regioselectivity vary in metal-free coupling reactions involving this compound?

Regioselectivity depends on base choice and activation mode . For example:

  • Thermal vs. microwave activation : Microwave irradiation enhances reaction rates and selectivity (7–67% yields) .
  • Base effects : K₂CO₃ favors 2-substitution over 1-substitution due to steric hindrance from the 2-bromophenyl group .
    Contradictions arise when comparing O₂-mediated oxidation (high 2,5-selectivity) vs. metal-free coupling (variable outcomes based on substituents) .

Q. What insights do crystal structure analyses provide for this compound’s reactivity?

X-ray crystallography reveals non-covalent interactions (e.g., π-stacking, halogen bonds) that stabilize the tetrazole core. For example:

  • Packing motifs : The 2-bromophenyl group participates in Br···π interactions, influencing solid-state stability .
  • Torsional angles : Dihedral angles between the tetrazole and bromophenyl moieties (e.g., 15–25°) affect conformational flexibility and ligand-receptor binding .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Use agar diffusion or microdilution methods to test against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced activity due to membrane disruption .
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) via fluorescence-based assays. The tetrazole’s acidity (pKa ~4.9) mimics carboxylic acids, enabling competitive binding .

Methodological Considerations

  • Contradiction resolution : When optimizing synthetic routes, compare yields under varying conditions (e.g., O₂ vs. N₂ atmospheres) to identify kinetic vs. thermodynamic control .
  • Data validation : Cross-reference spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to confirm assignments .

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